5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20343950
InChI: InChI=1S/C22H27ClN2OSi/c1-22(2,3)27(20-11-7-5-8-12-20,21-13-9-6-10-14-21)26-17-19-15-18(16-23)24-25(19)4/h5-15H,16-17H2,1-4H3
SMILES:
Molecular Formula: C22H27ClN2OSi
Molecular Weight: 399.0 g/mol

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC20343950

Molecular Formula: C22H27ClN2OSi

Molecular Weight: 399.0 g/mol

* For research use only. Not for human or veterinary use.

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole -

Specification

Molecular Formula C22H27ClN2OSi
Molecular Weight 399.0 g/mol
IUPAC Name tert-butyl-[[5-(chloromethyl)-2-methylpyrazol-3-yl]methoxy]-diphenylsilane
Standard InChI InChI=1S/C22H27ClN2OSi/c1-22(2,3)27(20-11-7-5-8-12-20,21-13-9-6-10-14-21)26-17-19-15-18(16-23)24-25(19)4/h5-15H,16-17H2,1-4H3
Standard InChI Key IMBCUUSTHIFFCC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=NN3C)CCl

Introduction

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the pyrazole core: Pyrazoles are typically synthesized through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

  • Introduction of the chloromethyl group: This step can be achieved using chloromethylating agents like formaldehyde and hydrochloric acid or chloromethyl ethers.

  • Protection with TBDPS: The tert-butyldiphenylsilyl group is introduced via silylation reactions using TBDPS chloride in the presence of a base such as imidazole or pyridine.

Applications and Significance

Substituted pyrazoles like this compound are widely studied for their biological and chemical properties:

  • Pharmaceutical Potential: Pyrazole derivatives exhibit diverse pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties.

  • Synthetic Intermediate: The chloromethyl group makes this compound a versatile intermediate for further chemical modifications, enabling the synthesis of complex molecules.

  • Protecting Group Chemistry: The TBDPS group ensures stability during reactions that might otherwise affect sensitive hydroxyl functionalities.

Spectroscopic Characterization

To confirm its structure, the following techniques are typically employed:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR provide insights into the compound's framework.

  • Mass Spectrometry (MS): Used to determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as Si-O and C-Cl bonds.

Data Table

PropertyValue/Description
Molecular FormulaC21H27ClNOSi
Molecular Weight~389.99 g/mol
Functional GroupsPyrazole, Chloromethyl, TBDPS
ReactivityHigh due to chloromethyl functionality
ApplicationsPharmaceutical synthesis, intermediates

Challenges in Research

  • Stability Concerns: Chloromethylated compounds can be unstable under certain conditions, requiring careful handling.

  • Biological Testing: While structurally promising, comprehensive biological assays are necessary to evaluate its pharmacological potential.

This compound represents a valuable building block in organic synthesis and drug discovery due to its functional versatility and protective TBDPS group. Further studies could explore its applications in medicinal chemistry or material science.

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